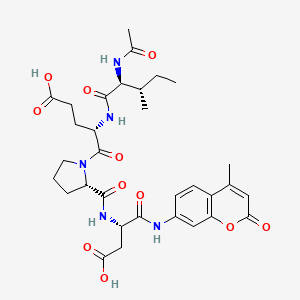

Ac-Ile-Glu-Pro-Asp-AMC

Descripción general

Descripción

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (trifluoroacetate salt) is a fluorogenic substrate for granzyme B. It is commonly used in biochemical assays to measure the activity of granzyme B, an enzyme involved in inducing apoptosis in target cells. Upon enzymatic cleavage by granzyme B, the compound releases 7-amino-4-methylcoumarin, which is fluorescent under ultraviolet light .

Aplicaciones Científicas De Investigación

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is widely used in scientific research for the following applications:

Biochemistry: It is used to measure the activity of granzyme B in various biochemical assays.

Cell Biology: The compound is used to study the mechanisms of cell death and the role of granzyme B in immune cell-mediated cytotoxicity.

Mecanismo De Acción

Target of Action

The primary targets of Ac-Ile-Glu-Pro-Asp-AMC are Caspase-8 and Granzyme B . Caspase-8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli, making it an attractive therapeutic target for a variety of degenerative disorders . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .

Mode of Action

This compound is a fluorogenic substrate for Caspase-8 and Granzyme B . It interacts with these targets by undergoing hydrolysis, which results in the release of the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound plays a role in the apoptosis pathway. Granzyme B, one of its targets, induces both caspase-dependent and independent cell death . It possesses specific cleavage action at the aspartate residue in the substrate .

Pharmacokinetics

Its activity is quantified by the release of free fluorescent amc , suggesting that its bioavailability can be monitored through fluorescence detection.

Result of Action

The action of this compound leads to the activation of a number of caspases involved in apoptosis . This results in the induction of rapid target cell death, particularly by cytotoxic lymphocytes .

Análisis Bioquímico

Biochemical Properties

Ac-Ile-Glu-Pro-Asp-AMC plays a crucial role in biochemical reactions as a substrate for proteases like caspase-8 and granzyme B. Caspase-8 is a cysteine protease involved in apoptosis, while granzyme B is a serine protease that induces apoptosis in target cells during immune responses. When this compound is hydrolyzed by these enzymes, it releases AMC, which emits fluorescence under UV light. This fluorescence can be measured to determine the activity of the proteases, providing insights into their roles in various biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-8 and granzyme B. In cells undergoing apoptosis, caspase-8 activation leads to the cleavage of this compound, resulting in the release of AMC. This process is indicative of the activation of the apoptotic pathway. Similarly, granzyme B, released by cytotoxic T cells, cleaves this compound in target cells, promoting apoptosis. The use of this compound in these assays helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteases such as caspase-8 and granzyme B. Upon binding to the active site of these enzymes, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of AMC. This reaction not only serves as a marker for enzyme activity but also provides insights into the enzyme’s substrate specificity and catalytic efficiency. The fluorescence emitted by AMC can be quantitatively measured, allowing researchers to study the kinetics and regulation of these proteases in various biological contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but prolonged exposure to light or improper storage can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by AMC can be monitored over time to assess the kinetics of enzyme activity. In in vivo studies, the long-term effects of this compound on cellular function can be evaluated by tracking changes in fluorescence over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal doses, the compound effectively serves as a substrate for protease activity assays, providing clear and measurable fluorescence signals. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can also be observed, where the fluorescence signal plateaus at higher concentrations, indicating saturation of enzyme activity. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis and immune responses. The compound interacts with enzymes such as caspase-8 and granzyme B, which play key roles in the initiation and execution of apoptosis. The hydrolysis of this compound by these enzymes leads to the release of AMC, which can be measured to assess enzyme activity and metabolic flux. The compound’s involvement in these pathways provides valuable insights into the regulation of apoptosis and immune responses at the molecular level .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as cellular uptake mechanisms and intracellular trafficking. Understanding the transport and distribution of this compound is crucial for interpreting the results of biochemical assays and ensuring accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in apoptotic cells, this compound may localize to regions where caspase-8 or granzyme B is active, facilitating efficient substrate cleavage and fluorescence generation. Understanding the subcellular localization of this compound helps researchers elucidate the spatial dynamics of enzyme activity and its impact on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

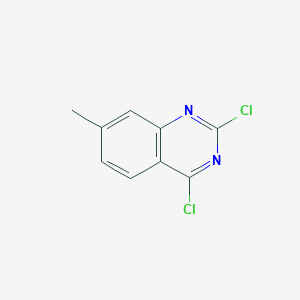

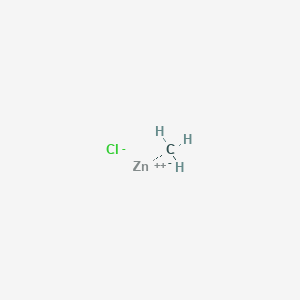

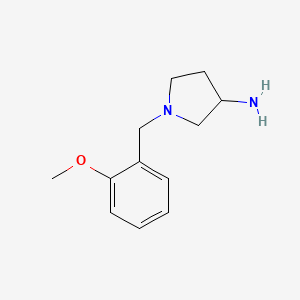

The synthesis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin primarily undergoes hydrolysis when exposed to granzyme B. This hydrolysis reaction cleaves the peptide bond between the aspartyl residue and the 7-amino-4-methylcoumarin moiety, releasing the fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Granzyme B is the enzyme responsible for catalyzing the cleavage. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .

Major Products Formed

The major product formed from the hydrolysis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is 7-amino-4-methylcoumarin. This compound exhibits strong fluorescence under ultraviolet light, making it a useful indicator in biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (acetate salt): Similar to the trifluoroacetate salt, but with different counterions.

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (hydrochloride salt): Another variant with different counterions.

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (sodium salt): A variant with sodium as the counterion.

Uniqueness

The trifluoroacetate salt of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is unique due to its high purity and stability. The trifluoroacetate counterion enhances the solubility and stability of the compound, making it suitable for various biochemical assays .

Propiedades

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMHHBKPMUGLEA-MNTOYCOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)

![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)